Cas no 680214-07-7 (N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide)
N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide
- 1-Acetyl-5-[(4-chloro-3-nitrobenzoyl)amino]indoline, 5-[(4-Chloro-3-nitrobenzoyl)amino]-2,3-dihydro-1-ethanoyl-1H-indole
- N1-(1-ACETYL-2,3-DIHYDRO-1H-INDOL-5-YL)-4-CHLORO-3-NITROBENZAMIDE
- N-(1-acetylindolin-5-yl)-4-chloro-3-nitrobenzamide
- 680214-07-7
- MFCD00277956
- DB-030636
- CS-0367605
- PS-10375
- N-(1-Acetyl-1H-indolin-5-yl)-4-chloro-3-nitrobenzamide
- AKOS037655287
- N-(1-acetyl-2,3-dihydroindol-5-yl)-4-chloro-3-nitrobenzamide
- N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide
-
- MDL: MFCD00277956
- Inchi: 1S/C17H14ClN3O4/c1-10(22)20-7-6-11-8-13(3-5-15(11)20)19-17(23)12-2-4-14(18)16(9-12)21(24)25/h2-5,8-9H,6-7H2,1H3,(H,19,23)
- InChI Key: YSEYKADRONCAOZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])C(NC1C=CC2=C(C=1)CCN2C(C)=O)=O
Computed Properties
- Exact Mass: 359.0672836g/mol
- Monoisotopic Mass: 359.0672836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 95.2Ų
N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR27504-50mg |
N-(1-Acetyl-1H-indolin-5-yl)-4-chloro-3-nitrobenzamide |
680214-07-7 | 50mg |
£84.00 | 2025-02-19 | ||
| Apollo Scientific | OR27504-100mg |
N-(1-Acetyl-1H-indolin-5-yl)-4-chloro-3-nitrobenzamide |
680214-07-7 | 100mg |
£136.00 | 2025-02-19 | ||
| abcr | AB241976-50 mg |
N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide |
680214-07-7 | 50mg |
€89.80 | 2023-06-22 | ||
| abcr | AB241976-100 mg |
N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide |
680214-07-7 | 100mg |
€129.00 | 2023-06-22 | ||
| abcr | AB241976-50mg |
N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide; . |
680214-07-7 | 50mg |
€189.20 | 2025-02-14 | ||
| abcr | AB241976-100mg |
N1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-4-chloro-3-nitrobenzamide; . |
680214-07-7 | 100mg |
€281.60 | 2025-02-14 | ||
| Ambeed | A639817-100mg |
N-(1-Acetyl-1H-indolin-5-yl)-4-chloro-3-nitrobenzamide |
680214-07-7 | 97% | 100mg |
$73.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1438275-100mg |
N-(1-acetylindolin-5-yl)-4-chloro-3-nitrobenzamide |
680214-07-7 | 97% | 100mg |
¥711.00 | 2024-05-04 |
N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide
Professional Introduction to N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide (CAS No. 680214-07-7)
N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 680214-07-7, represents a unique structural motif that combines an indole core with a nitro-substituted benzamide moiety. The presence of both acetyl and nitro functional groups in its molecular framework suggests potential for diverse biological activities, making it a subject of intense interest for researchers exploring novel therapeutic agents.
The indole scaffold is well-known for its prevalence in biologically active natural products and pharmaceuticals. Compounds featuring the indole ring have been extensively studied for their roles in various biological processes, including neurotransmission, immune modulation, and anticancer effects. In particular, derivatives of indole have shown promise in the development of drugs targeting neurological disorders and cancer. The specific substitution pattern in N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide may confer unique properties that could enhance its efficacy or selectivity in therapeutic applications.
The benzamide moiety is another critical component of this compound that contributes to its potential biological activity. Benzamides are widely recognized for their role as pharmacophores in various drugs, including those used to treat pain, inflammation, and infectious diseases. The nitro group attached to the benzene ring introduces a polar and electron-withdrawing effect, which can influence the compound's solubility, reactivity, and interaction with biological targets. This combination of structural features makes N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with greater accuracy. These tools have been instrumental in identifying potential lead compounds for drug development. In the case of N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide, computational studies have suggested that it may interact with enzymes and receptors involved in cancer progression and inflammation. These findings are consistent with experimental observations from preclinical studies.
In vitro studies have begun to elucidate the pharmacological profile of N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide. Initial results indicate that the compound exhibits inhibitory activity against certain enzymes implicated in cancer cell proliferation and survival. The acetyl group appears to modulate the compound's binding affinity and pharmacokinetic properties, while the nitro group enhances its interaction with target proteins. These findings are particularly intriguing given the growing body of evidence suggesting that targeting these enzymes can lead to effective cancer therapies.
The synthesis of N-(1-acetyl-2,3-dihydro-1h-indol-5-yl)-4-chloro-3-nitrobenzamide presents unique challenges due to its complex structural features. However, advances in synthetic methodology have made it possible to produce this compound with high purity and yield. Researchers have employed multi-step synthetic routes involving key intermediates such as 1-acetylindole and 4-chloro-3-nitrobenzoic acid derivatives. These synthetic strategies highlight the growing sophistication of organic synthesis techniques and their ability to produce complex molecules tailored for specific biological applications.
The potential therapeutic applications of N-(1-acetyl-2,3-dihydro-1h-indol-5-ylyl)-4-chloro-3-nitrobenzamide are broad and promising. Given its structural similarities to known bioactive compounds, it is likely to be explored further in the development of drugs for neurological disorders, cancer, and inflammatory diseases. Additionally, its unique combination of functional groups may make it a valuable scaffold for designing next-generation therapeutics with improved efficacy and reduced side effects.
As research continues to uncover new biological targets and mechanisms underlying disease processes, compounds like N-(1-acetyl-2,3-dihydro-lh-indol-S-yI)-4-chloro-S-nitrobenzamide will play an increasingly important role in drug discovery efforts. The integration of cutting-edge technologies such as high-throughput screening, structure-based drug design, and artificial intelligence-driven molecular modeling will accelerate the identification of novel therapeutic agents derived from this class of compounds.
In conclusion, N-(l-acetyl-Z',S'-dihydro-lh-indol-S-yI)-4-chIoro-S-nitrobenzamide (CAS No. 680214-O7-O) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features combined with promising preclinical data make it a compelling candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly contribute to the discovery of innovative treatments for some of the most challenging diseases faced by humanity today.
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